molecular formula C12H10FN3S B1487671 [2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine CAS No. 1283108-16-6

[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine

Cat. No. B1487671
M. Wt: 247.29 g/mol
InChI Key: KDEVNXJQAOJEBR-UHFFFAOYSA-N
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Description

“[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine” is a chemical compound with the molecular formula C12H10FN3S . Its CAS number is 1283108-16-6 .


Molecular Structure Analysis

The molecular weight of this compound is 247.29 . For more detailed structural analysis, techniques like NMR, HPLC, LC-MS, UPLC, and more could be used .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.29 . Other physical and chemical properties like boiling point and storage conditions are not specified .

Scientific Research Applications

Microwave-assisted Hantzsch Thiazole Synthesis

N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines have been synthesized using microwave heating, which facilitates rapid and efficient reactions. This method highlights the utility of 2-fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine derivatives in the synthesis of thiazole compounds. The process begins with the preparation of ethanones, followed by their reaction with thioureas to produce thiazol-2-amines, demonstrating an innovative approach to synthesizing these compounds (Kamila, Mendoza, & Biehl, 2012).

Antimicrobial Activity

The compound's derivatives have shown significant antimicrobial activity, making them potential candidates for developing new antimicrobial agents. This application is critical in addressing the rising concern over antibiotic-resistant bacterial strains. The synthesis involves creating azetidinones and thiazolidinones derivatives, which were evaluated for their antimicrobial effectiveness, showing excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).

Prodrug Development

Mesoionic 6-substituted 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones, derived from this compound, have been explored as potential novel prodrugs of methimazole. These derivatives were synthesized and evaluated for their ability to release methimazole upon alkaline hydrolysis or treatment with amine or thiol reagents, offering a new approach to methimazole prodrug design with enhanced stability and efficacy (Coburn, Taylor, & Wright, 1981).

Anti-inflammatory and Anticancer Activity

The synthesis and biological evaluation of regioisomers of imidazo[2,1-b]thiazoles have indicated potential anti-inflammatory and anticancer activities. These findings suggest that derivatives of 2-fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine could be valuable in developing new therapeutic agents for treating inflammation and cancer, providing insight into their structural and functional relationship (Shilcrat et al., 1991).

Pesticidal Activities

Research has also explored the pesticidal activities of derivatives, showing promise against mosquito larvae and phytopathogenic fungi. This application underscores the compound's versatility, extending its potential use to agricultural settings for pest and disease control, further emphasizing the compound's utility in various scientific research and application fields (Choi et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

2-fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3S/c1-7-6-17-12-15-11(5-16(7)12)8-2-3-9(13)10(14)4-8/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEVNXJQAOJEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181055
Record name Benzenamine, 2-fluoro-5-(3-methylimidazo[2,1-b]thiazol-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine

CAS RN

1283108-16-6
Record name Benzenamine, 2-fluoro-5-(3-methylimidazo[2,1-b]thiazol-6-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283108-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-fluoro-5-(3-methylimidazo[2,1-b]thiazol-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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